molecular formula C14H20FN3O2 B8298577 4-amino-2-fluoro-N-[3-(morpholin-4-yl)propyl]benzamide

4-amino-2-fluoro-N-[3-(morpholin-4-yl)propyl]benzamide

Cat. No.: B8298577
M. Wt: 281.33 g/mol
InChI Key: SEKOZXCSGSVDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-2-fluoro-N-[3-(morpholin-4-yl)propyl]benzamide is a useful research compound. Its molecular formula is C14H20FN3O2 and its molecular weight is 281.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H20FN3O2

Molecular Weight

281.33 g/mol

IUPAC Name

4-amino-2-fluoro-N-(3-morpholin-4-ylpropyl)benzamide

InChI

InChI=1S/C14H20FN3O2/c15-13-10-11(16)2-3-12(13)14(19)17-4-1-5-18-6-8-20-9-7-18/h2-3,10H,1,4-9,16H2,(H,17,19)

InChI Key

SEKOZXCSGSVDOK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)C2=C(C=C(C=C2)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Anilines with other sidechains will be readily prepared by a person having ordinary skill in the art having regard to that skill and this disclosure, and will be usable in the syntheses of Reaction Scheme 4. For example, diethyl (4-nitrobenzyl)phosphonate was reacted in a Wittig reaction with pyridin-3-carboxaldehyde and the resulting 3-(4-nitrostyryl)pyridine hydrogenated to give 4-[2-(pyridin-3-yl)ethyl]benzenamine, used to synthesize compound 99A, and the anilines used to synthesize compounds 97A and 98A were similarly prepared; 4-nitrobenzaldehyde was reacted with glyoxal and ammonia to give 2-(4-nitrophenyl)-1H-imidazole, which was N-methylated with methyl iodide and then reduced with stannous chloride to give 4-(1-methyl-1H-imidazol-2-yl)benzenamine, used to synthesize compound 106A; 2-fluoro-4-nitrobenzoic acid was converted to the corresponding benzoyl chloride with oxalyl chloride, then reacted with 3-(morpholin-4-yl)propan-1-amine and reduced to give 4-amino-2-fluoro-N-[3-(morpholin-4-yl)propyl]benzamide, used to synthesize compound 50A; and 4-nitrobenzenesulfonyl chloride was reacted with 2-(morpholin-4-yl)ethan-1-amine and then reduced with stannous chloride to give 4-amino-N[2-(morpholin-4-yl)ethyl]benzenesulfonamide, used to synthesize compound 128A.
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